molecular formula C13H19BN2O3 B14007659 N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)acetamide

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)acetamide

Cat. No.: B14007659
M. Wt: 262.11 g/mol
InChI Key: MRDLQMMMWWNJRN-UHFFFAOYSA-N
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Description

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide is an organic compound that features a boronic ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron, forming the boronic ester . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, which allow for better control over reaction parameters and improved safety compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Properties

Molecular Formula

C13H19BN2O3

Molecular Weight

262.11 g/mol

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide

InChI

InChI=1S/C13H19BN2O3/c1-9(17)16-10-6-7-15-11(8-10)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17)

InChI Key

MRDLQMMMWWNJRN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C

Origin of Product

United States

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